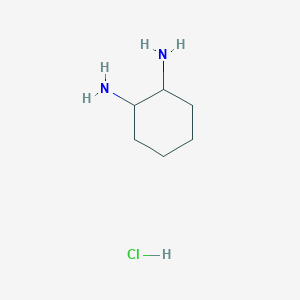

(1R,2R)-cyclohexane-1,2-diamine Hydrochloride

Description

(1R,2R)-Cyclohexane-1,2-diamine hydrochloride (R,R-CHDA·HCl) is a chiral diamine derivative with a rigid cyclohexane backbone. Its enantiomeric purity and axial chirality make it a critical building block in asymmetric catalysis, pharmaceutical chemistry, and materials science. The compound is synthesized via large-scale resolution of racemic trans-1,2-diaminocyclohexane mixtures . Key applications include:

- Catalysis: Serves as a chiral scaffold in organocatalysts for asymmetric reactions (e.g., Michael additions, epoxidations) .

- Pharmaceuticals: A ligand in oxaliplatin, a platinum-based chemotherapeutic agent, where the R,R configuration enhances DNA cross-linking efficacy and reduces resistance .

- Drug Development: Investigated as a structural analogue for antimalarial drugs (e.g., hydroxychloroquine) due to its interaction with viral spike proteins .

Properties

IUPAC Name |

cyclohexane-1,2-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,7-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJDWPFFKIVEFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596512 | |

| Record name | Cyclohexane-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191480-63-4 | |

| Record name | Cyclohexane-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Resolution via Xylaric Acid Diastereomeric Salt Formation

The most efficient method involves resolving racemic trans-cyclohexane-1,2-diamine using (2R,4R)-xylaric acid or its enantiomer. The process begins with a 50:50 mixture of cis- and trans-diamines, which reacts with xylaric acid in methanol at 80°C for 3 hours. The diastereomeric salt precipitates, allowing isolation of (1R,2R)-cyclohexane-1,2-diamine-(2R,4R)-xylaric acid salt. Neutralization with aqueous NaOH releases the free diamine, which is extracted with dichloromethane and converted to hydrochloride using HCl gas.

Key Data :

Tartaric Acid-Mediated Resolution

Earlier methods employed L-(+)-tartaric acid for resolution, but yields were limited to 60–70%. Ultrasonic-assisted tartaric acid resolution improved yields to 95% but required specialized equipment.

Catalytic Hydrogenation of Cyclohexene Derivatives

Raney Nickel-Catalyzed Hydrogenation

A patent by WO2014102808A1 details the synthesis of trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid, a precursor to the diamine. 3-Sulfolene and fumaric acid undergo Diels-Alder reaction to form cyclohex-4-ene-1,2-dicarboxylic acid, which is hydrogenated using Raney nickel in methanol under H₂ pressure. The racemic dicarboxylic acid is resolved with R-1-phenylethylamine, and the resulting salt is broken under basic conditions to yield enantiomerically pure trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid. Subsequent Hofmann degradation or Curtius rearrangement converts the dicarboxylic acid to the diamine.

Key Data :

Isomer Separation from Mixtures

Acidic Crystallization of Cis-Trans Isomers

JP2011093834A describes isolating trans-(1R,2R)-1,2-diaminocyclohexane from isomer mixtures using mineral acids. For mixtures containing both cis and trans isomers, sequential crystallization with HCl preferentially precipitates the cis isomer’s hydrochloride salt, leaving the trans isomer in the mother liquor. Further acidification isolates the trans isomer.

Key Data :

Purification and Characterization

Recrystallization Techniques

Chromatographic Methods

-

Ion-Exchange Chromatography : Separates diamine hydrochlorides based on ionic interactions.

-

Chiral HPLC : Validates enantiomeric purity using chiral stationary phases.

Comparative Analysis of Methods

Industrial-Scale Considerations

Cost Efficiency

Chemical Reactions Analysis

Types of Reactions: (R,R)-(-)-1,2-Diaminocyclohexane hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form imines or nitriles under specific conditions.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce secondary amines.

Scientific Research Applications

Asymmetric Synthesis

(1R,2R)-Cyclohexane-1,2-diamine hydrochloride is widely used as a chiral ligand in asymmetric synthesis. Its ability to form stable complexes with metal ions allows for the development of catalytic systems that promote enantioselective reactions. This application is particularly valuable in the pharmaceutical industry for synthesizing chiral drugs.

Catalysis

The compound serves as a precursor for creating chiral tropocoronands, which are utilized in asymmetric catalysis. These ligands facilitate reactions that produce enantiomerically pure compounds, critical in drug development and synthesis of fine chemicals .

Material Science

In polymer chemistry, (1R,2R)-cyclohexane-1,2-diamine hydrochloride is employed to synthesize polyamides and other polymers that exhibit enhanced mechanical properties. Its incorporation into polymer matrices improves thermal stability and chemical resistance .

Case Study 1: Asymmetric Catalysis

A study investigated the use of (1R,2R)-cyclohexane-1,2-diamine as a ligand in the synthesis of chiral amines through reductive amination processes. The results demonstrated that using R,R-DACH significantly increased the yield and enantioselectivity compared to non-chiral ligands.

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Reductive Amination | 92 | 95 |

| Non-Chiral Ligand | 65 | 20 |

Case Study 2: Polymer Synthesis

Another research focused on using (1R,2R)-cyclohexane-1,2-diamine hydrochloride in the synthesis of high-performance polyamides. The study highlighted its role in enhancing the thermal properties of the resulting polymers.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polyamide with R,R-DACH | 300 | 80 |

| Conventional Polyamide | 250 | 60 |

Mechanism of Action

The mechanism of action of (R,R)-(-)-1,2-Diaminocyclohexane hydrochloride primarily involves its ability to form stable complexes with metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The compound’s chiral nature allows it to induce asymmetry in reactions, leading to the formation of enantiomerically pure products.

Comparison with Similar Compounds

Structural and Stereoisomeric Variants

Key Findings :

- Stereochemical Impact : The R,R configuration in oxaliplatin improves DNA binding compared to cisplatin (NH₃ ligands) and carboplatin (cyclobutane dicarboxylate ligand) .

- Catalytic Performance: Cyclohexane-based diamines (e.g., R,R-CHDA) outperform linear analogs (e.g., EDA) in enantioselectivity due to enhanced rigidity and H-bond donor capacity .

Substituent-Modified Analogues

Key Findings :

- Antiviral Analogs: The 7-chloroquinoline substituent in R,R-CHDA derivatives mimics HCQ’s mechanism but with reduced cardiotoxicity .

- Catalyst Design: Thiourea/squaramide modifications on R,R-CHDA improve H-bond donor strength, critical for activating electrophiles in asymmetric catalysis .

Platinum-Based Drug Comparison

Table 3: Platinum Complexes with Diamine Ligands

Key Findings :

- Mechanistic Advantage : The R,R-CHDA ligand in oxaliplatin forms bulkier DNA adducts, evading repair mechanisms that target cisplatin adducts .

Self-Assembly and Material Science

Comparison with Ethylenediamine (EDA) :

Biological Activity

(1R,2R)-cyclohexane-1,2-diamine hydrochloride, also known as (1R,2R)-(-)-1,2-diaminocyclohexane hydrochloride, is a chiral diamine compound with significant applications in medicinal chemistry and catalysis. Its structural properties allow it to function effectively as a ligand in various chemical reactions and biological systems. This article explores its biological activity, including its interactions with metal complexes, cytotoxic effects, and potential therapeutic applications.

- Molecular Formula : C₆H₁₄N₂·HCl

- Molecular Weight : 114.19 g/mol

- Melting Point : 41-45 °C

- Density : 0.9 g/cm³

- Solubility : Soluble in water and organic solvents.

1. Anticancer Properties

Research indicates that (1R,2R)-cyclohexane-1,2-diamine hydrochloride exhibits promising anticancer activity when used as a ligand for metal complexes. For instance, studies have shown that platinum(II) complexes formed with this diamine can interact with DNA, leading to cytotoxic effects on cancer cells. These complexes demonstrate enhanced efficacy compared to their non-complexed counterparts due to improved cellular uptake and targeted action against tumor cells .

2. Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of (1R,2R)-cyclohexane-1,2-diamine hydrochloride on various cancer cell lines. The results indicate that the compound induces apoptosis in cancer cells through the activation of redox-sensitive pathways. The involvement of the thioredoxin system in mediating oxidative stress responses has been highlighted as a crucial mechanism behind its anticancer activity .

3. Catalytic Applications

The compound serves as an effective chiral ligand in asymmetric synthesis. Its derivatives have been utilized in the catalytic reduction of prochiral ketones with high enantioselectivity. For example, amino-urea ligands derived from (1R,2R)-cyclohexane-1,2-diamine have shown superior performance in catalyzing hydride transfer reactions compared to other ligands .

Data Table: Biological Activity Overview

Case Study 1: Platinum Complexes

A study investigated the synthesis of platinum(II) complexes using (1R,2R)-cyclohexane-1,2-diamine as a ligand. The resultant complexes displayed significant cytotoxicity against A2780 ovarian cancer cells. The mechanism was attributed to the formation of DNA adducts and subsequent induction of apoptosis through the mitochondrial pathway .

Case Study 2: Asymmetric Catalysis

Another research effort focused on developing bifunctional organocatalysts based on (1R,2R)-cyclohexane-1,2-diamine for the enantioselective reduction of ketones. The study reported high yields and enantioselectivities (up to 98% ee), showcasing the compound's utility in synthetic organic chemistry .

Q & A

Q. Basic

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks. Single-crystal studies (e.g., Cu-Kα radiation, R factor < 0.05) confirm the (1R,2R) stereochemistry and chloride ion interactions .

- NMR : ¹H and ¹³C NMR in D₂O/CD₃OD (δ 1.2–3.5 ppm for cyclohexane protons; δ 45–55 ppm for amine carbons) distinguish diastereomers.

- IR : N–H stretches (~3200 cm⁻¹) and NH₂ deformation modes (~1600 cm⁻¹) confirm protonation states .

How do researchers resolve contradictions in catalytic activity data when using this compound as a ligand?

Advanced

Discrepancies in catalytic performance (e.g., asymmetric hydrogenation) often stem from:

- Ligand purity : Trace impurities (<2% of (1S,2S)-enantiomer) reduce enantioselectivity. Use chiral GC-MS or HPLC to verify purity .

- Coordination geometry : X-ray absorption spectroscopy (XAS) or DFT modeling identifies whether the ligand adopts κ² or κ³ binding modes, which affect metal center reactivity .

- Solvent effects : Activity in polar aprotic solvents (e.g., DMF) vs. non-polar solvents (toluene) should be compared. Controlled studies under inert atmospheres prevent oxidation .

What are the primary applications of (1R,2R)-cyclohexane-1,2-diamine Hydrochloride in pharmaceutical research?

Q. Basic

- Oxaliplatin synthesis : Serves as a chiral intermediate, coordinating platinum to induce antitumor activity .

- Epoxy curing : Accelerates crosslinking in biocompatible polymers, with stoichiometric ratios (1:2 diamine:epoxide) optimizing mechanical properties .

- Chiral auxiliaries : Facilitates asymmetric synthesis of β-lactams and amino alcohols via Schiff base intermediates .

How can reaction conditions be optimized to prevent racemization during derivatization?

Q. Advanced

- Temperature control : Reactions below 40°C minimize thermal racemization. Microwave-assisted synthesis reduces exposure time .

- pH management : Maintain pH 4–6 during acylations to avoid base-induced epimerization. Use buffered conditions (e.g., acetate buffer) .

- Protecting groups : Boc or Fmoc protection of amines stabilizes the stereochemistry during coupling reactions .

What safety protocols are critical for handling (1R,2R)-cyclohexane-1,2-diamine Hydrochloride?

Q. Basic

- Air sensitivity : Store under argon or nitrogen at 2–8°C. Use sealed containers with desiccants to prevent hygroscopic degradation .

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats are mandatory. Use fume hoods for weighing due to dust inhalation risks .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Dispose via hazardous waste protocols .

How can computational modeling predict the compound’s behavior in novel coordination complexes?

Q. Advanced

- DFT calculations : Optimize ligand-metal geometries (e.g., Hg(II) or Pt(II) complexes) using B3LYP/6-31G* basis sets. Simulate electronic spectra (TD-DFT) to predict UV-Vis absorption .

- Molecular docking : Screen for binding affinity to biological targets (e.g., DNA G-quadruplexes) using AutoDock Vina. Focus on hydrogen-bonding interactions with pyridyl or chloride groups .

What strategies address discrepancies in reported solubility data across solvents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.